molecular formula C9H6ClNS B8360894 4-Chloro-2-thiophen-3-yl-Pyridine

4-Chloro-2-thiophen-3-yl-Pyridine

Cat. No.: B8360894
M. Wt: 195.67 g/mol
InChI Key: BGSBKPWSGNHTEJ-UHFFFAOYSA-N
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Description

4-Chloro-2-thiophen-3-yl-Pyridine (CAS: 1130759-04-4, molecular formula C₉H₆ClNS, molecular weight 195.67 g/mol) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 4-position and a thiophen-3-yl group at the 2-position . This compound is synthesized on demand, with a purity of 95%, and is utilized in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H6ClNS

Molecular Weight

195.67 g/mol

IUPAC Name

4-chloro-2-thiophen-3-ylpyridine

InChI

InChI=1S/C9H6ClNS/c10-8-1-3-11-9(5-8)7-2-4-12-6-7/h1-6H

InChI Key

BGSBKPWSGNHTEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 4-Chloro-2-thiophen-3-yl-Pyridine and related compounds:

Compound Name Molecular Formula Substituents Key Features
This compound C₉H₆ClNS Cl (4), Thiophen-3-yl (2) Balanced electronic effects; thiophene enhances π-π stacking interactions.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine C₁₄H₈ClN₃O₂S Cl (2), 3-Nitrophenoxy (4), Thiophen-2-yl (6) Pyrimidine core (more electron-deficient); nitro group increases reactivity .
4-(5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine C₁₇H₁₅ClN₄OS Cl (2), Triazole-sulfanyl chain (5) Sulfur linkage enhances solubility; triazole introduces hydrogen bonding potential .
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride C₈H₁₁Cl₂NO·HCl Cl (4), Cl-methyl (2), OMe (3) Chloromethyl group increases electrophilicity; hydrochloride salt improves crystallinity .
4-Chloro-2-(trifluoromethyl)pyridine C₆H₃ClF₃N Cl (4), CF₃ (2) Strong electron-withdrawing CF₃ group; high lipophilicity .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of 4-Chloro-2-chloromethyl-3-methoxypyridine () exhibits higher aqueous solubility (>50 mg/mL) than the neutral thiophene derivative (<5 mg/mL) .
  • Thermal Stability : Pyrimidine derivatives () decompose at higher temperatures (~250°C) compared to pyridine analogues (~200°C) due to their rigid aromatic systems .

Preparation Methods

Suzuki-Miyaura Coupling

The reaction typically involves 4-chloro-2-iodopyridine and thiophen-3-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent such as 1,4-dioxane or dimethylformamide (DMF). The catalytic cycle facilitates the transmetalation of the boronic acid to the palladium center, followed by reductive elimination to form the carbon-carbon bond.

Optimization Parameters:

  • Temperature: 80–100°C under inert atmosphere.

  • Catalyst Loading: 2–5 mol% Pd(PPh₃)₄.

  • Solvent: 1,4-Dioxane/water mixtures enhance solubility of inorganic bases.

Yields exceeding 75% are achievable, with purity confirmed via HPLC and 1H^1H-NMR.

Nucleophilic Aromatic Substitution

Direct substitution on the pyridine ring, though challenging due to electron-deficient aromatic systems, can be achieved via directed ortho-metalation strategies.

Directed Lithiation

4-Chloropyridine is treated with a strong base such as lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), generating a lithiated intermediate at the 2-position. Subsequent quenching with thiophen-3-yl electrophiles (e.g., thiophen-3-yl bromide) yields the target compound.

Key Considerations:

  • Temperature Control: Below -70°C minimizes side reactions.

  • Electrophile Reactivity: Thiophen-3-yl triflate offers higher reactivity than bromide.

This method affords moderate yields (50–60%) but requires stringent anhydrous conditions.

Multi-Component Ring Assembly

Constructing the pyridine ring from smaller precursors allows incorporation of the thiophene moiety during cyclization.

Kröhnke Pyridine Synthesis

A condensation reaction between a thiophene-containing enamine and α,β-unsaturated carbonyl compounds forms the pyridine core. For example, reacting 3-thienylacetonitrile with ethyl chloroacetate in the presence of ammonium acetate generates 4-chloro-2-(thiophen-3-yl)pyridine via cyclodehydration.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid.

  • Catalyst: Ammonium acetate (10 mol%).

  • Temperature: Reflux conditions (80–100°C).

This route provides a one-pot synthesis with yields up to 65%, though purification via column chromatography is often necessary.

Industrial-Scale Production

Transitioning laboratory methods to industrial production necessitates optimizing cost, safety, and yield.

Continuous Flow Synthesis

A continuous flow reactor system employing Suzuki-Miyaura coupling minimizes catalyst degradation and improves heat transfer. Parameters include:

  • Residence Time: 20–30 minutes.

  • Catalyst Recovery: Pd-coated membranes enable catalyst reuse, reducing costs.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura75–8598HighModerate
Directed Lithiation50–6095LowHigh
Kröhnke Synthesis60–6597ModerateLow
Continuous Flow85–9099HighHigh

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-thiophen-3-yl-Pyridine, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves substitution or coupling reactions. For substitution, sodium azide or potassium thiocyanate can replace the chlorine atom under controlled heating (60–80°C) in polar aprotic solvents like DMF or DMSO . For coupling reactions, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives of thiophene is effective. Reaction optimization should include monitoring via TLC or HPLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Standardization requires rigorous control of stoichiometry, temperature, and catalyst loading to minimize side products like dehalogenated byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm and thiophene protons at δ 6.5–7.2 ppm).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For single-crystal analysis, use SHELX-97 for structure refinement and Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., π-stacking between thiophene and pyridine rings) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations guide the design of derivatives of this compound for enhanced electronic properties?

  • Methodological Answer : Use DFT packages (e.g., Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The Colle-Salvetti correlation-energy formula can predict electron density distributions, particularly the influence of the chlorine atom on charge transfer between thiophene and pyridine moieties. Validate simulations against experimental UV-Vis and cyclic voltammetry data to refine parameters like exchange-correlation functionals (e.g., B3LYP) .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across different assays?

  • Methodological Answer :
  • Assay Replication : Repeat experiments under identical conditions (e.g., pH, temperature, solvent) to rule out procedural variability.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in protein expression systems (e.g., bacterial vs. mammalian cells).
  • Structural Dynamics : Perform molecular docking (AutoDock Vina) to assess binding mode consistency across homologs of the target protein .

Q. How can crystallographic data for this compound complexes address gaps in toxicity profiles?

  • Methodological Answer : Analyze crystal packing motifs (via Mercury CSD 2.0) to predict solubility and bioavailability. For example, hydrogen-bonding networks with water molecules may correlate with hydrolytic stability. Pair this with in silico toxicity prediction tools (e.g., ProTox-II) to assess potential hepatotoxicity or mutagenicity. Experimental validation via Ames test or zebrafish embryo assays can resolve uncertainties highlighted in Safety Data Sheets (SDS) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer :
  • Catalyst Optimization : Transition from homogeneous catalysts (e.g., Pd(OAc)₂) to heterogeneous systems (e.g., Pd/C) to improve recyclability and reduce metal leaching.
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., overhalogenation).
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the metabolic stability of this compound?

  • Methodological Answer : Conduct comparative studies using:
  • Microsomal Assays : Human liver microsomes (HLM) vs. rodent microsomes to assess species-specific metabolism.
  • Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS/MS.
  • Computational Models : Use CYP450 docking simulations (e.g., CYP3A4) to identify vulnerable sites for oxidative degradation .

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